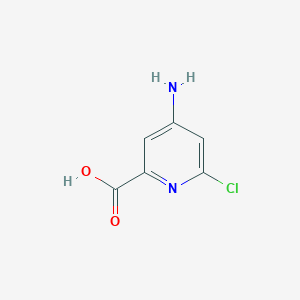

4-Amino-6-chloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSUQLVGYOIGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678182 | |

| Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546141-56-4 | |

| Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of a New Herbicide: Unraveling the Discovery and Historical Lineage of 4-Amino-6-chloropicolinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the continuous quest for effective and selective weed management solutions, the development of novel herbicidal compounds represents a cornerstone of modern agricultural innovation. Among the significant advancements in this field is the discovery of 4-Amino-6-chloropicolinic acid, known commercially as aminopyralid. This synthetic auxin herbicide, belonging to the picolinic acid chemical family, has emerged as a critical tool for the control of broadleaf weeds in a variety of settings. This technical guide provides a comprehensive exploration of the discovery and historical background of this compound, delving into its synthesis, mode of action, and the scientific journey from laboratory conception to commercial reality.

The Genesis of a New Picolinate: Discovery and Development by Dow AgroSciences

The story of this compound begins within the research and development laboratories of Dow AgroSciences (now Corteva Agriscience). While the precise date of its first synthesis is not publicly detailed, its development was a strategic evolution of the existing picolinic acid herbicide family, which includes established compounds like picloram and clopyralid.[1] The research impetus was to create a herbicide with improved efficacy at lower application rates, enhanced selectivity for target weeds, and a favorable environmental profile.

Aminopyralid was a product of meticulous structure-activity relationship (SAR) studies, a fundamental practice in agrochemical and pharmaceutical research. These studies involve systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity. In the case of aminopyralid, scientists at Dow AgroSciences likely explored modifications to the pyridine ring of existing picolinic acids to optimize herbicidal potency and spectrum of control. The introduction of a chlorine atom at the 6-position of the picolinic acid backbone was a key modification that contributed to its unique herbicidal properties.

The culmination of this research effort led to the first registration of aminopyralid for use in the United States in 2005 under the brand name "Milestone".[2] Its commercial launch followed in 2006, marking a significant addition to the toolkit for managing invasive and noxious broadleaf weeds in rangeland, pastures, and other non-crop areas.[3]

Key Developmental Milestones:

| Year | Milestone | Source |

| 2005 | First registered for use in the USA under the brand name "Milestone". | [2] |

| 2006 | Commercial launch of aminopyralid. | [3] |

The Chemical Identity: Synthesis and Properties

The chemical synthesis of this compound typically involves the catalytic hydrogenation of a precursor molecule, 4-amino-3,5,6-trichloropicolinic acid. This process selectively removes a chlorine atom from the 5-position of the pyridine ring.

A general synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound

-

Dissolution: 4-amino-3,5,6-trichloropicolinic acid is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Catalytic Hydrogenation: The solution is transferred to a high-pressure reactor containing a palladium-on-carbon (Pd/C) catalyst.

-

Reaction: The reactor is pressurized with hydrogen gas, and the mixture is heated and agitated for a specified period.

-

Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the this compound product.

-

Isolation: The precipitated solid is collected by filtration, washed, and dried.

This method provides a high yield and purity of the final product.

Caption: Simplified mode of action of this compound.

Historical Context and Evolution of Picolinic Acid Herbicides

The development of this compound is part of a broader history of innovation in pyridine-based herbicides. The journey began with the discovery of picloram in the 1960s, a potent and persistent herbicide. Subsequent research led to the development of clopyralid, which offered a different spectrum of weed control. Aminopyralid can be seen as a third-generation picolinate herbicide, refined to provide greater efficacy at lower use rates and improved environmental characteristics compared to its predecessors. [3]This evolution reflects a continuous drive within the agrochemical industry to develop more targeted and sustainable solutions for weed management.

Conclusion

The discovery and development of this compound by Dow AgroSciences represents a significant advancement in the field of synthetic auxin herbicides. Through a dedicated process of chemical synthesis and structure-activity relationship studies, a molecule with high efficacy, selectivity, and systemic action was brought to the forefront of weed management. Its journey from a laboratory concept to a widely used commercial product underscores the importance of continued research and innovation in addressing the challenges of modern agriculture. Understanding the historical background and scientific principles behind its development provides valuable insights for researchers and professionals dedicated to the future of crop protection and drug development.

References

- U.S. Environmental Protection Agency. (2005). Pesticide Fact Sheet: Aminopyralid. Washington, D.C.

-

Cultivar Magazine. (2025, October 3). Aminopyralid. Retrieved from [Link]

-

North Carolina Department of Agriculture & Consumer Services. HERE ARE SOME FACTS, IN ANSWER TO QUESTIONS YOU MAY HAVE. Retrieved from [Link]

- Masters, R. A., et al. (2005, November 10). Aminopyralid: a New Herbicide for Pasture Vegetation Management. Agronomy Society of America.

- Dow AgroSciences. Aminopyralid Family of Herbicides. Technical Bulletin.

- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

- Corteva Agriscience. (2021). Herbicidal mixtures comprising aminopyralid and quinmerac. WO2021048862A1.

- Caceres, N. T., et al. (2006). AMINOPYRALID: GLOBAL OPPORTUNITIES WITH A NEW DOW AGROSCIENCES' HERBICIDE. XXV Congresso Brasileiro da Ciência das Plantas Daninhas.

- Brinkworth, L. S. (2019). Synergistic weed control from applications of aminopyralid and clopyralid.

- Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

- Beyond Pesticides. (2011).

- Brinkworth, L. S. (2019). Synergistic weed control from applications of aminopyralid and clopyralid.

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. International Research Journal of Pure and Applied Chemistry, 2(4), 373-380.

- Dow AgroSciences LLC. (2014). Herbicide containing aminopyralid, triclopyr and organosilicone surfactant. WO2014100444A1.

- Anhui Meiland Agricultural Development Co Ltd. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. CN105461622A.

- U.S. Department of Agriculture, Forest Service. (2007). Aminopyralid: Human Health and Ecological Risk Assessment.

-

Wikipedia. (n.d.). Aminopyralid. Retrieved from [Link]

- BASF SE. (2016). Ternary herbicidal compositions comprising aminopyralid and imazamox. EP2740359B1.

- Syngenta Crop Protection, LLC. (2016). Herbicide composition.

- The Dow Chemical Company. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid.

- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- Anhui Meiland Agricultural Development Co Ltd. (2016).

- Abdel-Halim, H., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991–995.

- Abdel-Halim, H., et al. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed.

- Feng, T., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(5), 2122.

- Sleugh, B. B., et al. (2008). Aminopyralid: An Innovative Herbicide Designed and Developed for Invasive Plant Management. IGC Proceedings (1985-2023).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Bukun, B., et al. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 57(1), 10-15.

- Chen, L., et al. (2024). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549.

- Zhang, J., et al. (2008). Synthesis of 3, 6-dichloropicolinic acid. Chemical Industry and Engineering Progress, 27(1), 123-127.

- Dowding, C. (2019, May 22). Identify growth problems caused by aminopyralid residues in hay and horse manure [Video]. YouTube.

- BIOENGINEER.ORG. (2019, April 23).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-chloropicolinic Acid

Introduction

4-Amino-6-chloropicolinic acid, with the CAS Number 546141-56-4, is a substituted picolinic acid derivative of significant interest in chemical and pharmaceutical research.[1] Its unique structural features, comprising a pyridine ring functionalized with amino, chloro, and carboxylic acid groups, impart a distinct set of physicochemical properties that govern its reactivity, solubility, and potential applications. This guide provides a comprehensive overview of these properties, offering both established data and detailed experimental protocols for their determination. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 4-amino-6-chloropyridine-2-carboxylic acid | [1] |

| CAS Number | 546141-56-4 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical for similar compounds) | [2] |

| Melting Point | Not experimentally determined for this specific compound. For the related compound 6-Chloropicolinic acid, the melting point is 192-193 °C.[3] For 4-Amino-3,5,6-trichloropicolinic acid, it is 218-219 °C.[4] | |

| Boiling Point | Not experimentally determined. For the related compound 4-Amino-3,5,6-trichloropicolinic acid, the boiling point is 366 °C.[4] | |

| Predicted pKa | 1.17 ± 0.50 | [5] |

Solubility Profile

| Solvent | Expected Solubility |

| Water | Slightly soluble (based on 6-Chloropicolinic acid's solubility of 3.40 g/L)[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Experimental Protocol for Solubility Determination

This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents.

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

This compound

-

Solvents (Water, DMSO, Methanol, Ethanol)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in g/L or mg/mL.

Caption: Workflow for the experimental determination of solubility.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound. For this compound, the predicted pKa is 1.17 ± 0.50, indicating it is a relatively strong acid.[5] This is attributed to the electron-withdrawing effects of the chloro substituent and the pyridine nitrogen, which stabilize the conjugate base. The amino group, being electron-donating, will have a slight counteracting effect.

Experimental Protocol for pKa Determination via Potentiometric Titration

Principle: A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.

Instrumentation and Materials:

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

-

This compound

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Potassium chloride (for maintaining ionic strength)

-

Deionized water (degassed)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility in water is low.

-

Add a sufficient amount of potassium chloride to maintain a constant ionic strength.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized sodium hydroxide solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) is characteristic of the electronic transitions within the molecule. For this compound, the pyridine ring and its substituents constitute the chromophore. The related compound 6-Chloropicolinic acid exhibits a λmax at 294 nm in ethanol.[3]

Expected Spectral Features: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine ring. The presence of the amino and chloro substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid.

Experimental Protocol for UV-Vis Analysis

Instrumentation and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing and -donating nature of the substituents. Aromatic protons will typically appear in the range of 6.0-9.5 ppm.[6] The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield, broad singlet.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show signals for each of the six carbon atoms in the molecule. The chemical shifts will be characteristic of their electronic environment. The carboxylic acid carbon will be the most downfield signal, typically in the range of 160-180 ppm.[7] The aromatic carbons will appear in the range of 100-160 ppm.[7]

Experimental Protocol for NMR Analysis

Instrumentation and Materials:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Dissolve an appropriate amount of this compound in the deuterated solvent in an NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.

Expected IR Spectral Features: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[8]

-

N-H stretch (amino group): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.[8]

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol for FTIR Analysis

Instrumentation and Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., ATR accessory or KBr press)

-

This compound

-

Potassium bromide (KBr, spectroscopic grade, if using KBr pellets)

Procedure (using ATR accessory):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Identify and assign the major absorption bands.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.

Experimental Protocol for HPLC Purity Analysis

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are detected by a UV detector, and the purity is determined by the relative area of the main peak.

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, column oven, and UV detector

-

C18 reversed-phase column

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffer (e.g., phosphate buffer or formic acid)

Procedure:

-

Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

-

Prepare a diluent, which is often the mobile phase or a mixture similar to it.

-

Accurately weigh and dissolve a known amount of this compound in the diluent to prepare a sample solution of a suitable concentration (e.g., 0.1-1.0 mg/mL).

-

Set the HPLC parameters: column temperature, flow rate, injection volume, and UV detection wavelength (based on the λmax from UV-Vis analysis).

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the precautions for similar chlorinated and amino-substituted aromatic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule remains to be fully elucidated in the literature, the provided protocols and data from analogous compounds offer a robust framework for its scientific investigation. The methodologies described for determining solubility, pKa, spectroscopic characteristics, and purity are fundamental to ensuring the quality and understanding the behavior of this compound in various research and development settings. Adherence to the outlined safety and handling procedures is essential for the safe and effective use of this chemical.

References

-

ChemBK. (2024, April 10). 4-amino-3,5,6-trichloropicolinic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, DMSO-d6, experimental) (HMDB0000619). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

da Silva, A. B., et al. (2007). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Eclética Química, 32(4), 47-54. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the peaks corresponding to amine... [Image]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]

-

Supplementary Data. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6... [Table]. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-bromo-3-chloropicolinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5,6-dichloropicolinic Acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov. Retrieved from [Link]

-

van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Chemical Education, 90(8), 1063-1068. Retrieved from [Link]

-

MDPI. (2019). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 24(15), 2788. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Amino-6-chloroquinolin. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloropicolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental and calculated UV–Vis spectra for Co(II) and Mn(II) complexes (1 and 2) [Image]. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-102. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of 6 (1.33 × 10⁻⁴ mol dm⁻³) in the presence of... [Image]. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 448-457. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Science.gov. (n.d.). calculated pka values: Topics by Science.gov. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Aminopicolinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities [Image]. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 3. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]

- 4. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. instanano.com [instanano.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

1H and 13C NMR spectral analysis of 4-Amino-6-chloropicolinic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-6-chloropicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships behind spectral features, offering field-proven insights into experimental design and data interpretation. Every recommendation is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyridine ring scaffold, a core structure in numerous pharmaceuticals.[1] The precise arrangement of its functional groups—an amino group, a chlorine atom, and a carboxylic acid— dictates its chemical reactivity, biological activity, and pharmacokinetic properties. Unambiguous structural confirmation is therefore a critical step in its synthesis and application. NMR spectroscopy provides a powerful, non-destructive method to determine the molecular structure with atomic-level resolution. This guide will dissect the ¹H and ¹³C NMR spectra, offering a detailed roadmap for spectral assignment and interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra.

Caption: Molecular structure of this compound.

The pyridine ring contains two aromatic protons, H-3 and H-5. The electronic environment of these protons and the carbon atoms of the ring are significantly influenced by the substituents:

-

Carboxylic Acid (-COOH) at C-2: An electron-withdrawing group.

-

Amino Group (-NH₂) at C-4: A strong electron-donating group.[2]

-

Chlorine Atom (-Cl) at C-6: An electron-withdrawing but ortho-para directing group.

These competing electronic effects create a unique spectral fingerprint that we will now explore.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the amine protons, and the carboxylic acid proton.

Chemical Shift Predictions

The chemical shifts (δ) of the aromatic protons in a pyridine ring are highly sensitive to the electronic nature of the substituents.[1]

-

H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group. The deshielding effect of the adjacent carboxylic acid is expected to dominate, resulting in a downfield shift.

-

H-5: This proton is ortho to the electron-withdrawing chlorine atom and meta to the electron-donating amino group. The deshielding from the chlorine will shift this proton downfield.

The amino group at the C-4 position will donate electron density into the ring, generally causing an upfield shift for the ortho and para protons.[3] However, in this polysubstituted system, the interplay of all groups determines the final chemical shifts.

Expected Coupling Constants

Spin-spin coupling (J-coupling) between adjacent protons provides information about connectivity.[1] For the aromatic protons H-3 and H-5, a meta-coupling is expected.

-

⁴J(H-3, H-5): The coupling between protons in a meta relationship on a pyridine ring is typically small, in the range of 1-3 Hz.[1] This will result in each aromatic signal appearing as a narrow doublet or a singlet if the coupling is too small to be resolved.

Exchangeable Protons

-

-NH₂ Protons: The protons of the amino group will appear as a broad singlet. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

-COOH Proton: The carboxylic acid proton is also exchangeable and will typically appear as a very broad singlet at a significant downfield position, often above 10 ppm.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.0 - 7.5 | d or s | ⁴J ≈ 1-3 |

| H-5 | ~6.5 - 7.0 | d or s | ⁴J ≈ 1-3 |

| -NH₂ | Variable (broad) | br s | N/A |

| -COOH | >10 (broad) | br s | N/A |

¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra generally require a higher sample concentration or longer acquisition times.[4][5]

Chemical Shift Predictions

The chemical shifts of the pyridine carbons are influenced by the attached substituents and their position relative to the nitrogen atom.

-

C-2 (with -COOH): This carbon will be significantly deshielded by both the adjacent nitrogen atom and the attached carboxylic acid group, appearing far downfield.

-

C-6 (with -Cl): The carbon attached to the electronegative chlorine atom and adjacent to the ring nitrogen will also be deshielded and appear downfield.

-

C-4 (with -NH₂): The electron-donating amino group will cause a significant shielding effect, shifting this carbon upfield relative to unsubstituted pyridine.

-

C-3 and C-5: These carbons will have chemical shifts influenced by the combined effects of the multiple substituents.

-

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups, typically between 160-185 ppm.[6]

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 160 |

| C-3 | ~110 - 120 |

| C-4 | ~155 - 165 |

| C-5 | ~105 - 115 |

| C-6 | ~145 - 155 |

| -COOH | ~165 - 175 |

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[7][8]

Caption: A streamlined workflow for NMR sample preparation and spectral acquisition.

Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, use 5-25 mg of this compound.[4][5] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[4][5]

-

Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the ¹H spectrum and for the instrument's lock system.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The chemical shifts of exchangeable protons (-NH₂ and -COOH) are often well-resolved in DMSO-d₆.

-

Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4][9] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

Tube and Cap: Use clean, unscratched NMR tubes to ensure good magnetic field homogeneity (shimming).[9]

Spectrometer Setup and Data Acquisition

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize its homogeneity, which results in sharp spectral lines.[2]

-

¹H NMR Acquisition:

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

A relaxation delay of 1.5-2.0 seconds is typically sufficient.[2]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A greater number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex substituted pyridines, 1D NMR spectra can sometimes be ambiguous. 2D NMR experiments provide through-bond correlation information that is invaluable for definitive structural assignment.[1][2]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would confirm the meta-coupling between H-3 and H-5 if a cross-peak is observed.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons (those without attached protons), such as C-2, C-4, C-6, and the carboxyl carbon. For instance, correlations from H-3 to C-2, C-4, and C-5 would be expected.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and coupling constants can be applied to elucidate the structure of a complex organic molecule. The predictable electronic effects of the amino, chloro, and carboxylic acid substituents on the pyridine ring result in a unique and interpretable spectral fingerprint. By following rigorous experimental protocols and, when necessary, employing advanced 2D NMR techniques, researchers can achieve unambiguous structural confirmation, a cornerstone of chemical and pharmaceutical development.

References

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University website.[4]

-

BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. Retrieved from BenchChem website.[2]

-

Scribd. (n.d.). NMR Sample Prep. Retrieved from Scribd website.[5]

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Marcel Dekker, Inc.[3]

-

BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from BenchChem website.[1]

-

University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from University of Leicester website.[7]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from Georgia Institute of Technology website.[9]

-

PubChem. (n.d.). This compound. Retrieved from PubChem website.[10]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website.[8]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from University of Wisconsin website.[11]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[12]

-

Reich, H. J. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from University of Wisconsin website.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scribd.com [scribd.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 8. organomation.com [organomation.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-6-chloropicolinic Acid

Introduction

4-Amino-6-chloropicolinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest within contemporary chemical research, particularly in the development of novel agrochemicals and pharmaceuticals. Its unique structural features—a pyridine ring functionalized with an amino group, a chloro substituent, and a carboxylic acid—confer a specific profile of chemical reactivity, solubility, and stability. A comprehensive understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to effectively work with this compound, from initial synthesis and purification to formulation and long-term storage.

This guide provides a detailed exploration of the solubility and stability of this compound. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the compound's structure and its behavior in various environments. It offers field-proven insights and detailed experimental protocols designed to be self-validating, ensuring that researchers can confidently and accurately characterize this molecule in their own laboratories.

Physicochemical Properties: A Foundation for Understanding

A molecule's fundamental physicochemical properties are the bedrock upon which its solubility and stability profiles are built. For this compound, these are as follows:

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | 4-amino-6-chloropyridine-2-carboxylic acid | [1] |

| CAS Number | 546141-56-4 | [1] |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

The presence of both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) moiety suggests that this compound is an amphoteric molecule. Its solubility and stability will, therefore, be highly dependent on the pH of the surrounding medium.

Solubility Characteristics: A Multifaceted Profile

The solubility of an active compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior based on its structural components and data from related compounds.

Aqueous Solubility

The aqueous solubility of this compound is expected to be pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. As the pH deviates from the isoelectric point, the molecule will become increasingly charged (protonated at acidic pH, deprotonated at basic pH), enhancing its interaction with polar water molecules and thereby increasing its solubility.

For related aminopicolinic acids, solubility in hot water has been noted, suggesting that thermal energy can overcome the lattice energy of the crystalline solid.[2]

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the principle of "like dissolves like." The presence of the polar amino and carboxylic acid groups suggests some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For the related compound 4-aminopicolinic acid, solubility has been observed in acetone, ethanol, and methanol.[3] Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and chemically relevant solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, buffered aqueous solutions at various pHs, methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, acetone, ethyl acetate, toluene, hexane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the supernatant through a syringe filter compatible with the solvent to remove any undissolved solids.

-

Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Stability Characteristics: Ensuring Compound Integrity

The stability of a compound is a critical attribute that affects its shelf-life, storage conditions, and potential for degradation into impurities that could be less active or even toxic. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Expected Stability Profile

Based on the structure of this compound and data from related compounds, we can anticipate its stability under various stress conditions:

-

Hydrolytic Stability: The molecule contains a pyridine ring and a carboxylic acid, which are generally stable to hydrolysis. However, the chloro-substituent on the pyridine ring could be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values. The rate of hydrolysis is expected to follow pseudo-first-order kinetics and be pH-dependent.[4]

-

Oxidative Stability: The amino group and the electron-rich pyridine ring are potential sites for oxidation. Studies on other aminopyridine derivatives have shown that they are susceptible to oxidative stress, leading to the formation of N-oxides and other degradation products. The salt form of aminopyridines has been shown to be more stable to oxidation than the free base.[5]

-

Photostability: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex, involving ring opening and the formation of various smaller molecules.[6][7][8] Protecting the compound from light is a prudent measure.

-

Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition is likely to occur, potentially involving decarboxylation and degradation of the pyridine ring. Thermal decomposition of related compounds is known to produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[9]

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study is crucial to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

HPLC-UV/DAD system, preferably coupled with a mass spectrometer (LC-MS) for impurity identification

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., at 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period. Also, prepare a solution of the compound and expose it to heat.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method. An ideal method should be able to separate the parent compound from all degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

-

Use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.

-

-

Data Interpretation:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products.

-

Propose degradation pathways based on the identified products.

-

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Postulated Degradation Pathways

Based on the known reactivity of related compounds, the following degradation pathways can be postulated for this compound:

Proposed Degradation Pathways for this compound

Caption: Postulated degradation pathways for this compound.

Analytical Methodologies: A Key to Accurate Characterization

A robust analytical method is essential for the accurate quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Parameters

The following parameters provide a good starting point for developing a stability-indicating HPLC method:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile choice.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its potential degradation products.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectroscopy) is suitable for quantification. A photodiode array detector is highly recommended for peak purity analysis.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This compound is a molecule with a nuanced solubility and stability profile that is intrinsically linked to its chemical structure. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide provides a robust framework for its characterization, based on established scientific principles and data from analogous compounds.

Key Recommendations for Researchers:

-

Solubility: Always determine the solubility of this compound in the specific solvent system and at the relevant temperature for your application. Be mindful of the pH-dependent nature of its aqueous solubility.

-

Stability: Conduct forced degradation studies to understand the intrinsic stability of the molecule and to identify potential degradation products. This is a critical step in developing stable formulations and ensuring the safety and efficacy of any resulting products.

-

Storage: Based on the general stability of related compounds, it is recommended to store this compound in a cool, dry, and dark place, away from strong oxidizing agents.

-

Analytical Control: Employ a validated stability-indicating HPLC method for all quantitative analyses to ensure that the parent compound is accurately measured in the presence of any potential impurities or degradants.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a solid foundation of knowledge about this compound, enabling its effective and safe use in their research and development endeavors.

References

-

Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. (n.d.). ASM Journals. Retrieved January 6, 2026, from [Link][7][10]

-

PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. (n.d.). Taylor & Francis Online. Retrieved January 6, 2026, from [Link][6][8]

-

Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017). PubMed. Retrieved January 6, 2026, from [Link]

-

6-Aminopicolinic acid - ChemBK. (2024, April 9). Retrieved January 6, 2026, from [Link]

-

HYDROLYSIS. (n.d.). Retrieved January 6, 2026, from [Link][4]

-

-

ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.). Retrieved January 6, 2026, from [Link]

-

-

4-Aminopicolinic acid - ChemBK. (2024, April 9). Retrieved January 6, 2026, from [Link][3]

-

T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pyridine 1613 | NIOSH - CDC. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C6H5ClN2O2 | CID 49760379 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link][1]

Sources

- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. web.viu.ca [web.viu.ca]

- 5. grdc.com.au [grdc.com.au]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Chemical Reactivity of the Amino Group in 4-Amino-6-chloropicolinic acid

Introduction

4-Amino-6-chloropicolinic acid is a key heterocyclic compound, integral to the development of various agrochemicals and pharmaceuticals.[1][2] Its utility as a synthetic intermediate stems from the distinct reactivity of its functional groups: the pyridine ring, the carboxylic acid, and of particular interest to this guide, the amino group at the C4 position. Understanding the fundamental chemical reactivity of this amino group is paramount for researchers and drug development professionals seeking to leverage this molecule in novel synthetic pathways.

This technical guide provides a comprehensive exploration of the electronic character and resultant chemical behavior of the amino group in this compound. We will delve into its nucleophilicity, its role in directing electrophilic substitution, and provide field-proven insights into key transformations such as acylation, alkylation, and diazotization. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Electronic Profile of the Amino Group: A Triad of Influences

The reactivity of the amino group in this compound is not considered in isolation. It is modulated by a triad of electronic effects originating from the pyridine nitrogen, the C6-chloro substituent, and the C2-carboxylic acid group.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally decreases the basicity and nucleophilicity of exocyclic amino groups compared to their aniline counterparts.

-

The Amino Group (C4-NH₂): As a substituent, the amino group is a strong electron-donating group through resonance. This effect increases the electron density of the pyridine ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the exocyclic nitrogen.

-

The Chloro Group (C6-Cl): The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution.

-

The Carboxylic Acid Group (C2-COOH): The carboxylic acid group is also strongly electron-withdrawing, further deactivating the ring to electrophilic attack.

The interplay of these competing electronic forces dictates the overall reactivity profile of the molecule and specifically the amino group. Computational studies on substituted aminopyridines can provide valuable insights into the electron density distribution and help predict the most reactive sites.[3][4]

Quantitative Insights: pKa and Hammett Constants

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of substituents on a reaction center.[6][7][8][9][10] By analyzing the σ values for chloro, carboxyl, and amino groups on a pyridine ring, we can better understand their collective influence on the reactivity of the amino group. The electron-donating nature of the amino group will tend to increase the electron density on the nitrogen, making it more nucleophilic than would be expected from the pKa alone.

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of participating in a variety of important chemical transformations.

Acylation: Formation of Amides

The acylation of the amino group in this compound to form the corresponding amide is a fundamental reaction for derivatization. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides.

Caption: Workflow for the Acylation of the Amino Group.

Experimental Protocol: Acylation of this compound

Objective: To synthesize N-acetyl-4-amino-6-chloropicolinic acid.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-cold deionized water.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acetyl-4-amino-6-chloropicolinic acid.

Self-Validation: The success of the acylation can be confirmed by spectroscopic methods. In the infrared (IR) spectrum, the appearance of a strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹ and the disappearance of the characteristic N-H stretching vibrations of the primary amine are indicative of amide formation.[11][12] ¹H NMR spectroscopy should show a downfield shift of the aromatic protons and the appearance of a new singlet corresponding to the acetyl methyl group.[12]

Alkylation: Synthesis of Secondary and Tertiary Amines

Alkylation of the amino group can be more challenging than acylation due to the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts.[13] Careful control of stoichiometry and reaction conditions is crucial for selective mono-alkylation.

Caption: Simplified Mechanism of Amine Alkylation.

Experimental Protocol: Mono-alkylation of this compound

Objective: To synthesize 4-(Methylamino)-6-chloropicolinic acid.

Materials:

-

This compound

-

Methyl iodide

-

Potassium carbonate

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into deionized water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices: The use of a slight excess of the alkylating agent and careful temperature control helps to favor mono-alkylation. Potassium carbonate acts as a base to deprotonate the carboxylic acid and to neutralize the HI formed during the reaction. DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Diazotization and Subsequent Transformations

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the pyridine ring.[14][15][16][17] This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[14]

Caption: Diazotization and Sandmeyer Reaction.

The resulting diazonium salt is generally unstable and is used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce halides (Cl, Br) or a cyano group.[15][16]

Experimental Protocol: Sandmeyer Reaction of this compound

Objective: To synthesize 4-Bromo-6-chloropicolinic acid.

Materials:

-

This compound

-

Sodium nitrite

-

Hydrobromic acid (48%)

-

Copper(I) bromide

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization:

-

Suspend this compound (1.0 eq) in a mixture of hydrobromic acid and water in a three-necked flask.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Trustworthiness of the Protocol: This protocol is based on well-established procedures for the Sandmeyer reaction on aromatic amines.[18] The low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[15]

Conclusion

The amino group of this compound exhibits a rich and versatile chemical reactivity, governed by the electronic interplay of the pyridine ring nitrogen and the chloro and carboxylic acid substituents. Its nucleophilic character allows for straightforward acylation and, with careful control, selective alkylation. Furthermore, the amino group serves as a synthetic handle for the introduction of a variety of functional groups via diazotization and subsequent transformations like the Sandmeyer reaction. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound as a key building block in the synthesis of novel and complex molecules.

References

-

Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.

-

Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK.

-

Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education.

-

Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. National Center for Biotechnology Information.

-

Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.

-

Computational study on 2,3,4-aminopyridines. ResearchGate.

-

Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate.

-

6-Amino-4-chloropicolinic acid. ChemBK.

-

Shedding Light on the Synthesis, Crystal Structure, Characterization, and Computational Study of Optoelectronic Properties and Bioactivity of Imine derivatives. National Center for Biotechnology Information.

-

4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook.

-

Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. BenchChem.

-

This compound. PubChem.

-

The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

Diazotisation. Organic Chemistry Portal.

-

Sandmeyer reaction. Wikipedia.

-

6-Chloropicolinic acid. ChemicalBook.

-

Improved synthesis of 6-aryl-4-aminopicolinates. Google Patents.

-

Preparation of 4-amino-3,5,6-trichloropicolinic acid. Google Patents.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information.

-

Reactions involving arenediazonium salts. Chemistry LibreTexts.

-

This compound. BenchChem.

-

Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents.

-

Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Center for Biotechnology Information.

-

A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed.

-

Nucleophilicities of amino acids and peptides. Royal Society of Chemistry.

-

Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. ResearchGate.

-

4-Aminopyridine-2-carboxylic acid. Chem-Impex.

-

Nucleophilicity Trends of Amines. Master Organic Chemistry.

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Center for Biotechnology Information.

-

Nucleophilicities of Amines, Amino Acids and Pyridines. LMU.

-

Computational Studies Of Metal-Substituted Systems And Development Of. UND Scholarly Commons.

-

Infrared C=O absorption and NMR data of some acylsilanes 2,3. ResearchGate.

-

4-Amino-5,6-dichloropicolinic Acid. PubChem.

-

Process for the preparation of 4,5,6-trichloropicolinic acid. Google Patents.

-

Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. ResearchGate.

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information.

-

4-Aminopyridine-2-carboxylic Acid. BLD Pharm.

-

FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 9. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diazotisation [organic-chemistry.org]

- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Reactivity of the Carboxylic Acid Group in 4-Amino-6-chloropicolinic Acid: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 4-Amino-6-chloropicolinic acid, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical behavior of this versatile molecule and providing a framework for its strategic derivatization.

Executive Summary